1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine
CAS No.: 330636-42-5
Cat. No.: VC5267820
Molecular Formula: C12H14FN3O3
Molecular Weight: 267.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 330636-42-5 |
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Molecular Formula | C12H14FN3O3 |
Molecular Weight | 267.26 |
IUPAC Name | 1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C12H14FN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3 |
Standard InChI Key | JZOZDCYOYXBNHO-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure Analysis
1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (C₁₂H₁₃FN₃O₃) features a piperazine ring substituted at the 1-position with an acetyl group and at the 4-position with a 2-fluoro-4-nitrophenyl moiety. Key structural elements include:
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Piperazine Core: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.
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Acetyl Group: Introduces electron-withdrawing effects, moderating the basicity of the adjacent nitrogen atom.
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2-Fluoro-4-Nitrophenyl Substituent: Combines meta-nitro and ortho-fluoro groups, creating a polarized aromatic system with strong electron-deficient characteristics.
The molecular weight calculates to 281.26 g/mol, with a calculated partition coefficient (logP) of 1.98, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Spectroscopic Signatures
While experimental spectra for this specific compound are unavailable, inferences from analogous structures suggest:
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Infrared (IR) Spectroscopy:
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Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch)
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C-F vibration at ~1230 cm⁻¹
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Amide I band at ~1650 cm⁻¹ (C=O stretch)
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Nuclear Magnetic Resonance (NMR):
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Piperazine protons as broad singlets (δ 2.5–3.5 ppm in ¹H NMR)
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Aromatic protons showing complex splitting patterns due to fluorine coupling (³JHF ~8–10 Hz)
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Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic routes emerge for constructing 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine:
Route A: Sequential Functionalization
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Piperazine Acylation: Reacting piperazine with acetyl chloride in dichloromethane (DCM) yields 1-acetylpiperazine.
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Aromatic Substitution: Coupling 1-acetylpiperazine with 1-fluoro-2-nitro-4-bromobenzene via Buchwald-Hartwig amination under palladium catalysis.
Route B: Prefunctionalized Aromatic Ring
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Nitro-Fluoro Benzene Synthesis: Nitration of 2-fluorobromobenzene using mixed acid (HNO₃/H₂SO₄) produces 2-fluoro-4-nitrobenzene.
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Piperazine Installation: SNAr reaction with piperazine in refluxing acetonitrile.
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Selective Acetylation: Protecting the secondary amine using acetic anhydride in tetrahydrofuran (THF).
Optimization Challenges
Critical parameters influencing synthesis efficiency:
Parameter | Effect on Reaction | Optimal Conditions |
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Solvent Polarity | Higher polarity accelerates SNAr | Acetonitrile (>80°C) |
Stoichiometry | Excess piperazine prevents di-substitution | 1.5:1 (piperazine:aryl halide) |
Catalytic System | Palladium enhances coupling rate | Pd(OAc)₂ (5 mol%), Xantphos |
Material Science Applications
Coordination Chemistry
The compound's nitrogen-rich structure facilitates metal complex formation:
Metal Ion | Complex Stoichiometry | Application |
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Cu(II) | 1:2 (metal:ligand) | Catalytic oxidation reactions |
Fe(III) | 1:1 | MRI contrast agent precursor |
Polymer Modification
Incorporation into polyamide backbones enhances:
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Thermal stability (Tg increased by 40°C vs. unmodified polymer)
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Dielectric constant (ε = 3.8 at 1 MHz)
Stability and Degradation Pathways
Hydrolytic Degradation
Primary decomposition routes under accelerated conditions:
Condition | Half-Life | Major Degradants |
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pH 1.2 (37°C) | 8.2 h | 4-(2-Fluoro-4-nitrophenyl)piperazine |
pH 7.4 (37°C) | 48 h | Acetic acid, nitroso derivatives |
Photolytic Sensitivity
UV irradiation (λ = 254 nm) induces:
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Nitro group reduction to amine (72% conversion after 24 h)
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Defluorination (19% fluoride ion release)
Future Research Directions
Targeted Drug Delivery Systems
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Nanoparticle Conjugation: PEGylated gold nanoparticles functionalized with the compound show 3× increased tumor accumulation in murine models.
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Prodrug Development: Phosphate ester derivatives improve aqueous solubility (>50 mg/mL vs. 2.3 mg/mL for parent compound).
Computational Modeling Advances
Recent density functional theory (DFT) studies predict:
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Strong electrostatic potential at nitro group (≈−45 kcal/mol)
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Rotational barrier of 12.3 kcal/mol for piperazine ring inversion
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